Cyclopolymerization Kinetics: 13-Fold Higher Cyclization Propensity Versus Vinyl Propagation
During radical polymerization, vinyl cinnamate undergoes intramolecular cyclization—a distinctive mechanistic feature not observed with mono-functional vinyl esters such as vinyl acetate. The ratio of the cyclization rate constant to the vinyl propagation rate constant (kc/kp) was determined to be 13 [1]. This high kc/kp value indicates that cyclization occurs ~13 times faster than intermolecular vinyl addition, leading to polymer backbones containing cyclic structural units that alter chain flexibility and solubility relative to purely linear vinyl ester polymers [1].
| Evidence Dimension | Ratio of cyclization rate constant (kc) to vinyl propagation rate constant (kp) |
|---|---|
| Target Compound Data | kc/kp = 13 |
| Comparator Or Baseline | Vinyl acetate: no cyclization occurs (kc ≈ 0); kc/kp effectively 0 |
| Quantified Difference | Vinyl cinnamate exhibits significant cyclization; vinyl acetate exhibits none |
| Conditions | Radical polymerization in solution; determined via residual unsaturation analysis by IR/UV spectrometry and bromometry |
Why This Matters
This cyclization behavior directly impacts polymer microstructure, solubility, and subsequent photocrosslinking efficiency—parameters that cannot be replicated using non-cyclizing vinyl ester alternatives.
- [1] Roovers, J.; Smets, G. (1965). Cyclopolymerization. III. Kinetics of polymerization and copolymerization of vinyl-trans-cinnamate. Die Makromolekulare Chemie, 86(1), 182-197. View Source
